molecular formula C8H5Cl3O B6302697 2,4-Dichloro-3-methylbenzoyl chloride CAS No. 82682-60-8

2,4-Dichloro-3-methylbenzoyl chloride

Cat. No. B6302697
CAS RN: 82682-60-8
M. Wt: 223.5 g/mol
InChI Key: UYIOIFBHFVCZSM-UHFFFAOYSA-N
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Description

“2,4-Dichloro-3-methylbenzoyl chloride” is a chemical compound . It is similar to “p-Toluoyl chloride” which is also known as “4-Methylbenzoyl chloride” with a molecular weight of 154.59 .


Synthesis Analysis

The synthesis of similar compounds involves catalyzing the dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride . Another method involves the hydrolysis of dichlorobenzonitrile .

Scientific Research Applications

Derivatization Reagent for Amines

“3-methylbenzoyl chloride” is an efficient derivatization reagent for amines . This means it can be used to convert amines into other chemical compounds, which can be useful in a variety of chemical reactions.

Determination of Aliphatic Amines in Air

“3-methylbenzoyl chloride” has been used to derivatize the C1-C4 aliphatic amines for their determination in air by HPLC . This can be particularly useful in environmental monitoring and pollution control.

Determination of Atmospheric Ammonia

“3-methylbenzoyl chloride” has also been used in the determination of atmospheric ammonia by denuder-sampling and HPLC-UV detection . This is another important application in the field of environmental science.

Benzoylation of Toluene

“p-Toluoyl chloride” causes the benzoylation of toluene using triflic acid functionalized mesoporous Zr-TMS catalysts . This reaction can be used in the synthesis of various organic compounds.

Acylation of Dipyrromethane

“p-Toluoyl chloride” has been used for the 1,9-diacylation of a dipyrromethane using the hindered Grignard reagent 2,6-dimethylphenylmagnesium bromide . This reaction is useful in the synthesis of porphyrins, which are important compounds in biochemistry and materials science.

Preparation of Antigen

“p-Toluoyl chloride” was used to prepare antigen, Tolyl-amido-human serum albumin . This can be useful in the development of vaccines and diagnostic tests.

properties

IUPAC Name

2,4-dichloro-3-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIOIFBHFVCZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-methylbenzoyl chloride

Synthesis routes and methods

Procedure details

A 500 ml. three-necked flat-bottomed flask equipped with a reflux condenser, a thermometer and a Teflon agitator inside was charged with 205 g (1.0 mole) of 2,4-dichloro-3-methylbenzoic acid and 300 g (2.5 moles) of thionyl chloride. With stirring, they were reacted at 80° C. for 2 hours. The reaction mixture was cooled to room temperature, and the excess of thionyl chloride was distilled off by a rotary evaporator. The residue was dried under reduced pressure to give crude 2,4-dichloro-3-methylbenzoyl chloride as yellow crystals containing a small amount of a yellowish brown liquid. This product was distilled under reduced pressure to recover a fraction having a boiling point of 125° to 128° C. at 6 mmHg which was the desired product having a high purity. The amount of 2,4-dichloro-3-methylbenzoyl chloride obtained was 176.2 g (yield 79 mole%). The product had a melting point of 43.2° to 47.2° C. The structure of the 2,4-dichloro-3-methylbenzoyl chloride was determined by infrared absorption spectroscopy, mass spectroscopy, NMR spectroscopy and elemental analysis.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One

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